![molecular formula C8H7N3O2S B2458439 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazol CAS No. 872696-12-3](/img/structure/B2458439.png)

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

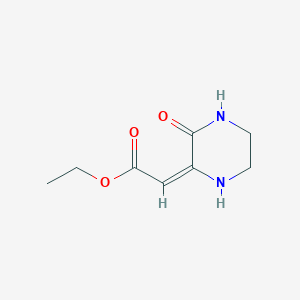

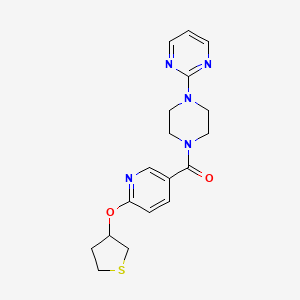

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the CAS Number: 872696-12-3 . It has a molecular weight of 209.23 and its IUPAC name is 6-hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The InChI code for 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is 1S/C8H7N3O2S/c9-11-8-10-4-1-5-6 (13-3-12-5)2-7 (4)14-8/h1-2H,3,9H2, (H,10,11) .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a solid compound . It has a molecular weight of 209.23 .Wissenschaftliche Forschungsanwendungen

Anticancer-Potenzial

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazol zeigt vielversprechende anticancerogene Eigenschaften. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, insbesondere bei der Hemmung der Zellproliferation und der Induktion von Apoptose. Der Wirkmechanismus der Verbindung beinhaltet die Störung wichtiger zellulärer Signalwege, was sie zu einem potenziellen Kandidaten für neuartige Krebstherapien macht .

Schistosomizide Aktivität

In einer Studie von Maharan et al. wurden Derivate von this compound synthetisiert und auf ihre schistosomizide Aktivität gegen Schistosoma mansoni untersucht. Diese Verbindungen zeigten eine signifikante Aktivität gegen den Parasiten, was auf ihr Potenzial als Antiparasitika hindeutet .

Metall-Koordinationskomplexe

This compound kann Koordinationskomplexe mit Übergangsmetallen bilden. Diese Komplexe weisen vielfältige Eigenschaften auf, darunter katalytische Aktivität, Lumineszenz und magnetisches Verhalten. Forscher erforschen ihr Potenzial in der Katalyse, Sensorik und Materialwissenschaft.

Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Krebsforschung bis zur Materialwissenschaft. Seine vielseitigen Eigenschaften inspirieren weiterhin Untersuchungen und Anwendungen in zukunftsweisenden Bereichen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen!

Wirkmechanismus

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is an important organic compound used in the synthesis of a variety of organic compounds and materials. The mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is not fully understood, but it is believed to act as a Lewis acid, which is capable of forming a variety of complexes with other molecules. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can also act as a nucleophile, which can react with other molecules to form a variety of products. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is believed to be able to form hydrogen bonds with other molecules, which can lead to the formation of a variety of products.

Biochemical and Physiological Effects

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has a wide range of biochemical and physiological effects. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has also been shown to have antifungal activity against Candida albicans. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has been shown to inhibit the growth of certain cancer cell lines. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has also been shown to have anti-inflammatory and antioxidant activities.

Vorteile Und Einschränkungen Für Laborexperimente

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has a number of advantages for laboratory experiments. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a relatively inexpensive starting material, which makes it a cost-effective option for laboratory experiments. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a versatile molecule, which makes it a useful starting material for a variety of synthetic reactions. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is also relatively easy to synthesize, which makes it a good option for laboratory experiments. However, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is also a toxic compound, which can be hazardous to handle in the laboratory.

Zukünftige Richtungen

There are a number of potential future directions for research on 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole. One potential direction is to explore its potential applications in the development of new drugs. Additionally, further research could be conducted to explore its potential applications in the synthesis of new materials, such as polymers and catalysts. Additionally, further research could be conducted to explore its potential applications in the synthesis of new dyes and pigments. Finally, further research could be conducted to explore the mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole and its potential therapeutic effects.

Synthesemethoden

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be synthesized via a variety of methods. The most common methods are the reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazole or the reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazol-4-yl chloride. The reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazole involves the formation of an intermediate hydrazonium salt, which is then hydrolyzed to form the desired product. The reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazol-4-yl chloride involves the formation of an intermediate hydrazonium salt, which is then hydrolyzed to form the desired product.

Eigenschaften

IUPAC Name |

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-11-8-10-4-1-5-6(13-3-12-5)2-7(4)14-8/h1-2H,3,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSONHIXYJXUJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

![Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B2458367.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)

![(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2458375.png)

![tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate](/img/structure/B2458377.png)